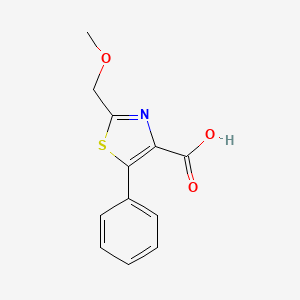
2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carboxylic acid
説明
“2-methoxymethylphenylboronic acid” is a boronic acid derivative with the molecular formula C8H11BO3 . It’s commonly used in laboratory settings .
Synthesis Analysis
Boronic acids, including “2-methoxymethylphenylboronic acid”, are often used as building blocks and synthetic intermediates . They can be prepared using various synthetic strategies, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed rings .Molecular Structure Analysis
The molecular structure of “2-methoxymethylphenylboronic acid” includes a boronic acid group attached to a phenyl ring, which is further substituted with a methoxymethyl group . The molecule has a molar mass of 165.982 Da .Chemical Reactions Analysis
Boronic acids, including “2-methoxymethylphenylboronic acid”, are often used in Suzuki–Miyaura (SM) cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond-forming reactions .Physical And Chemical Properties Analysis
“2-methoxymethylphenylboronic acid” has a density of 1.1±0.1 g/cm3, a boiling point of 309.8±44.0 °C at 760 mmHg, and a flash point of 141.1±28.4 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 3 freely rotating bonds .科学的研究の応用
Heterocyclic Compounds Synthesis : The compound 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carboxylic acid serves as a precursor in the synthesis of various heterocyclic compounds. It's particularly valuable for creating structures like pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. These compounds have wide applications, including in dyes and pharmaceuticals, highlighting the compound's versatility in synthetic organic chemistry (Gomaa & Ali, 2020).
Biocatalyst Inhibition : Carboxylic acids, like the one , are known to act as inhibitors in microbial processes. They can impact microbes at concentrations lower than desired yields, making them potent inhibitors. This knowledge is crucial in biotechnological applications, especially when fermentatively producing carboxylic acids using microbes like E. coli and S. cerevisiae. Understanding this inhibitory effect is key to engineering more robust microbial strains for industrial applications (Jarboe, Royce & Liu, 2013).
Pharmaceutical Applications :
- Antioxidant and Anti-inflammatory Agents : Some novel benzofused thiazole derivatives, potentially including structures related to 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carboxylic acid, have shown significant antioxidant and anti-inflammatory activities. These compounds provide a template for developing new drugs with these therapeutic properties (Raut et al., 2020).
Safety And Hazards
特性
IUPAC Name |
2-(methoxymethyl)-5-phenyl-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c1-16-7-9-13-10(12(14)15)11(17-9)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWJBFLXONEUEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC(=C(S1)C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



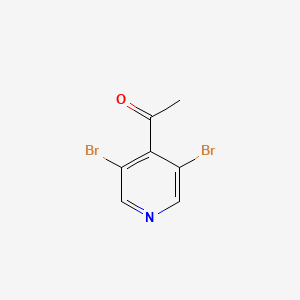
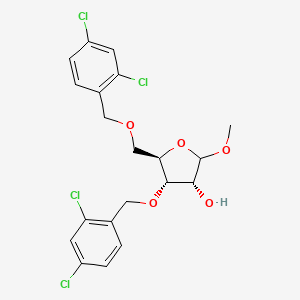
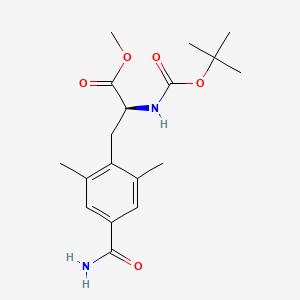
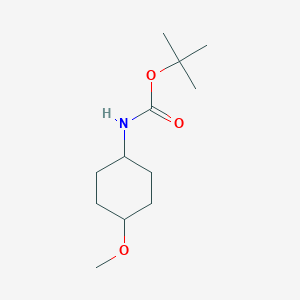
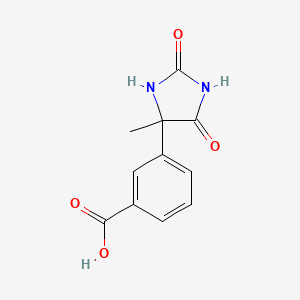
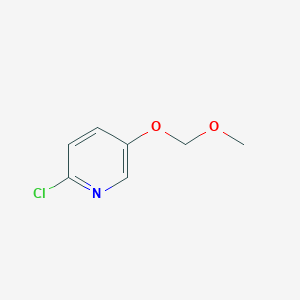

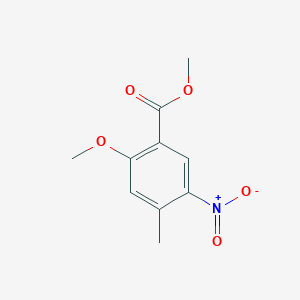
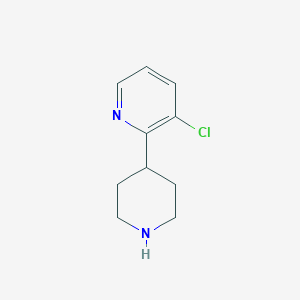
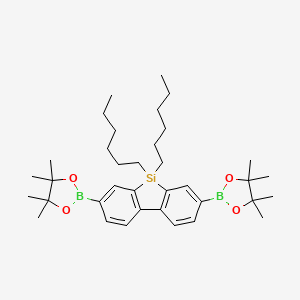
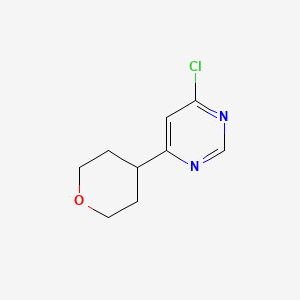

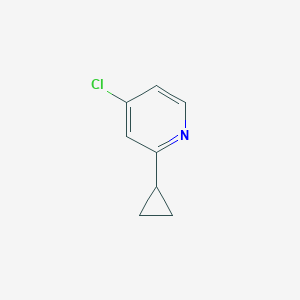
![tert-Butyl 5-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1427391.png)